An In-depth Technical Guide to the Core Fundamental Properties of 1,4-Dioxa-8-azaspiro[4.5]decane
An In-depth Technical Guide to the Core Fundamental Properties of 1,4-Dioxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxa-8-azaspiro[4.5]decane, also known as 4-piperidone (B1582916) ethylene (B1197577) ketal, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, spirocyclic structure provides a unique three-dimensional framework for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of 1,4-Dioxa-8-azaspiro[4.5]decane, including its physicochemical characteristics, detailed experimental protocols for its synthesis and characterization, and an exploration of its significant role as a scaffold in the development of therapeutic agents. While the parent compound itself is not known for significant direct biological activity, its derivatives have shown high affinity for various biological targets, including sigma-1 (σ₁) receptors and M1 muscarinic acetylcholine (B1216132) receptors, indicating its potential in the development of treatments for neurological disorders and as imaging agents in oncology.
Core Chemical and Physical Properties
1,4-Dioxa-8-azaspiro[4.5]decane is a colorless to pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| CAS Number | 177-11-7 | [2] |
| Appearance | Liquid | |
| Boiling Point | 108-111 °C at 26 mmHg | |
| Density | 1.117 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.4819 | |
| Water Solubility | Partly miscible | [3] |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value | Reference(s) |
| InChI | 1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | [2] |
| InChIKey | KPKNTUUIEVXMOH-UHFFFAOYSA-N | [2] |
| SMILES | C1CC2(CCN1)OCCO2 | [2] |
| Beilstein Registry Number | 506799 | |
| EC Number | 205-868-6 | [2] |
Experimental Protocols
Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
The most common and efficient method for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane is the ketalization of 4-piperidone with ethylene glycol in the presence of an acid catalyst.[3]
Reaction:
4-Piperidone + Ethylene Glycol → 1,4-Dioxa-8-azaspiro[4.5]decane + H₂O
Materials:
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4-Piperidone hydrochloride
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Ethylene glycol
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p-Toluenesulfonic acid (catalyst)
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Sodium hydroxide (B78521) (for neutralization)
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Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
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A mixture of 4-piperidone hydrochloride, a molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
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The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Upon completion, the reaction mixture is cooled to room temperature and washed with an aqueous solution of sodium hydroxide to neutralize the acid catalyst, followed by washing with brine.
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The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 1,4-Dioxa-8-azaspiro[4.5]decane as a clear liquid.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane.
Characterization Methods
The structural confirmation and purity assessment of the synthesized 1,4-Dioxa-8-azaspiro[4.5]decane are typically performed using a combination of spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the protons of the piperidine (B6355638) ring and the ethylene glycol moiety.
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¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. The absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹) from the starting 4-piperidone and the presence of C-O-C stretching vibrations from the ketal group confirm the successful reaction.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. The molecular ion peak corresponding to the exact mass of 1,4-Dioxa-8-azaspiro[4.5]decane is expected.
Biological Significance and Role in Drug Discovery
While there is limited evidence of significant intrinsic biological activity for 1,4-Dioxa-8-azaspiro[4.5]decane, its primary importance lies in its role as a versatile scaffold for the synthesis of potent and selective ligands for various biological targets. The spirocyclic nature of this compound imparts a rigid conformation that can be exploited to achieve high binding affinity and selectivity in its derivatives.
Derivatives as Sigma-1 (σ₁) Receptor Ligands
A significant area of research has focused on the development of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives as high-affinity ligands for the sigma-1 (σ₁) receptor. The σ₁ receptor is implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, psychiatric disorders, and for cancer imaging.
For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has demonstrated high affinity for σ₁ receptors (Ki = 5.4 ± 0.4 nM) and has been successfully radiolabeled with fluorine-18 (B77423) for use as a positron emission tomography (PET) imaging agent for tumors.[4]
Derivatives as M1 Muscarinic Agonists
Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have also been investigated as M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a key target for the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia.
Logical Relationship in Drug Development
Caption: The central role of 1,4-Dioxa-8-azaspiro[4.5]decane as a scaffold for developing targeted therapeutics.
Safety and Handling
1,4-Dioxa-8-azaspiro[4.5]decane is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
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Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
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First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting. Seek medical attention in all cases of exposure.
Conclusion
1,4-Dioxa-8-azaspiro[4.5]decane is a fundamentally important molecule in the field of medicinal chemistry. While it does not exhibit significant biological activity on its own, its rigid spirocyclic structure makes it an invaluable scaffold for the design and synthesis of potent and selective ligands for a variety of biological targets. The successful development of its derivatives as σ₁ receptor ligands for tumor imaging and as M1 muscarinic agonists for neurological disorders highlights the vast potential of this core structure. This guide provides the essential data and protocols necessary for researchers and drug development professionals to effectively utilize 1,4-Dioxa-8-azaspiro[4.5]decane in their synthetic and medicinal chemistry endeavors.
References
- 1. 4-Piperidone-ethylene ketal | CAS#:177-11-7 | Chemsrc [chemsrc.com]
- 2. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Piperidone ethylene ketal [chembk.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
